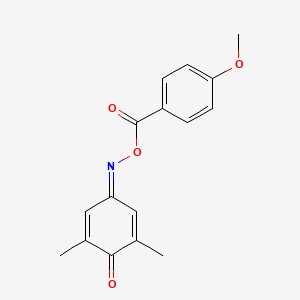

(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE

Description

Properties

IUPAC Name |

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-8-13(9-11(2)15(10)18)17-21-16(19)12-4-6-14(20-3)7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJOSLKXXOAVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE typically involves the reaction of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene with amino 4-methoxybenzoate. One common method includes the following steps :

Starting Materials: 2,6-di-tert-butylphenol and methyl 4-formylbenzoate.

Reaction Conditions: The reaction is carried out in a toluene solution at 418.15 K for 14 hours. Piperidine is added dropwise to the system over 3 hours.

Post-Reaction Processing: After the reaction, the mixture is adjusted to 373.15 K, and an appropriate amount of acid anhydride is added. The mixture is stirred for 15-30 minutes, then poured into ice water and extracted with ethyl acetate. The organic phase is dried over anhydrous Na2SO4 and concentrated in vacuo. The residue is purified by column chromatography to obtain the final product with a yield of 86.5%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions and purity standards.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Hydroxylated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A critical analysis of structurally analogous compounds reveals key similarities and differences. Below is a comparative assessment based on available evidence:

2.1. Functional Group Analysis

- Target Compound: Contains a cyclohexadienone ring (4-oxo group), methyl substituents at positions 3 and 5, and a 4-methoxybenzoate ester linked via an imine group.

- Dimethyl 5-(2-Amino-4-(methoxycarbonyl)phenoxy)isophthalate (CAS 100596-39-2): Features an isophthalate backbone with amino and methoxycarbonyl substituents, differing in the absence of a cyclohexadienone ring but retaining aromatic ester and amino functionalities .

2.2. Molecular Weight and Complexity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Not provided | Not provided |

| Dimethyl 5-(2-Amino-4-(methoxycarbonyl)phenoxy)isophthalate | C₁₈H₁₇NO₇ | 389.32 |

The lack of molecular data for the target compound limits direct comparisons. However, the isophthalate derivative in has a molecular weight of 389.32 g/mol, suggesting that the target compound—with its larger cyclohexadienone core—may exhibit higher molecular weight and steric bulk .

2.3. Crystallographic and Computational Tools

Both compounds may require advanced crystallographic methods for structural elucidation. The SHELX system (e.g., SHELXL, SHELXS) and WinGX suite are widely used for small-molecule refinement and structure solution, which could apply to these compounds .

Biological Activity

(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE, a compound with the IUPAC name 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, exhibits a range of biological activities due to its unique chemical structure. This article explores its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2. Its structure includes a pyrazolone core that is often associated with diverse biological activities. The compound's electrophilic nature makes it highly reactive, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Recent studies have indicated that (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE exhibits significant cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound can inhibit the proliferation of tumor cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In a study involving human breast cancer cells (MCF-7), the compound was shown to reduce cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.

Antioxidant Properties

The compound also displays notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. A study conducted on rat liver homogenates indicated that treatment with the compound resulted in a significant increase in antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase.

Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE | 25 |

| Ascorbic Acid | 30 |

| Quercetin | 20 |

The biological activity of this compound is believed to involve multiple pathways:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.

- Oxidative Stress Induction: By generating ROS, it triggers apoptosis in cancer cells.

- Cell Cycle Arrest: The compound can induce G1 phase arrest in cancer cells, preventing their progression.

Research Applications

Given its promising biological activities, (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE is being investigated for various applications:

- Cancer Therapy: Ongoing studies are exploring its potential as an adjunct therapy in cancer treatment protocols.

- Antioxidant Supplements: Its ability to enhance cellular antioxidant defenses makes it a candidate for dietary supplements aimed at reducing oxidative stress-related diseases.

Q & A

What are the key considerations for synthesizing (3,5-Dimethyl-4-oxocycloh exa-2,5-dien-1-ylidene)amino 4-methoxybenzoate in the laboratory?

- Methodological Answer : Synthesis involves coupling reactions between activated carbonyl intermediates and aromatic amines. For example, triazine-based coupling agents (e.g., 1,3,5-triazin-2-yl derivatives) can facilitate amidation under mild conditions (45–60°C) in polar aprotic solvents like DMF or DMSO. Protecting groups for the oxocyclohexadienone moiety (e.g., tert-butyl esters) may be required to prevent side reactions. Yields are typically quantitative when using stoichiometric reagents under inert atmospheres .

- Critical Data : Reaction progress is monitored via TLC (hexane/EtOH mixtures, Rf ≈ 0.59–0.62) and NMR to confirm intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-spectroscopic analysis is essential:

- 1H NMR (DMSO-d6): Characteristic signals include aromatic protons (δ 6.96–7.29 ppm), methoxy groups (δ 3.76–3.86 ppm), and cyclohexadienone carbonyl shifts (δ 180–190 ppm in 13C NMR) .

- IR Spectroscopy : Absorptions at ~1710 cm⁻¹ confirm carbonyl groups, while NH stretches (3300–3500 cm⁻¹) validate the amino linkage .

- Single-Crystal X-ray Diffraction : For unambiguous confirmation, use software like WinGX to analyze crystallographic data, ensuring bond angles and distances align with theoretical models .

Q. What are the stability profiles and optimal storage conditions for this compound?

- Methodological Answer : The compound is sensitive to light and moisture due to its conjugated enone system and ester groups. Store under argon at –20°C in amber vials. Stability assays (HPLC or TLC over 48 hours) show <5% degradation under these conditions. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the oxocyclohexadienone core. Key parameters include:

- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites. For this compound, the LUMO is localized on the cyclohexadienone ring, making it prone to nucleophilic attacks .

- Transition State Analysis : Simulate reaction pathways (e.g., Diels-Alder additions) using software like Gaussian to optimize experimental designs .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and –40°C .

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals in crowded aromatic regions .

- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous assignments .

Q. What experimental approaches are used to study the compound's electronic properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF6). The compound exhibits reversible reduction waves (–1.2 V vs. Ag/AgCl) due to the electron-deficient enone system .

- UV-Vis Spectroscopy : Solvatochromic shifts in λmax (e.g., 280 nm in hexane vs. 320 nm in methanol) reveal charge-transfer interactions influenced by solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.